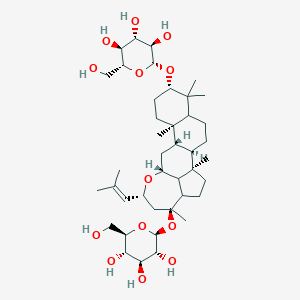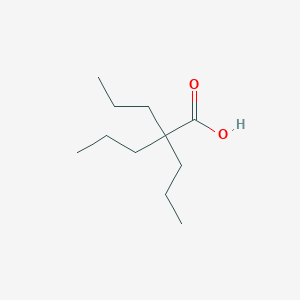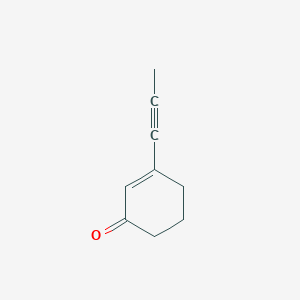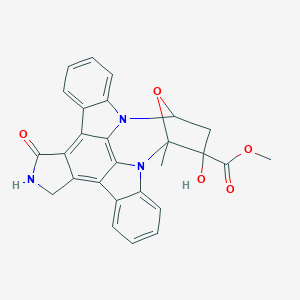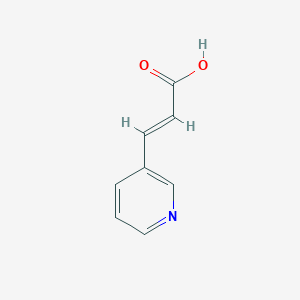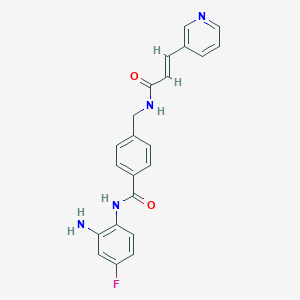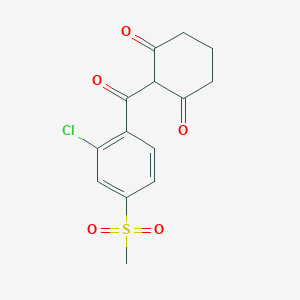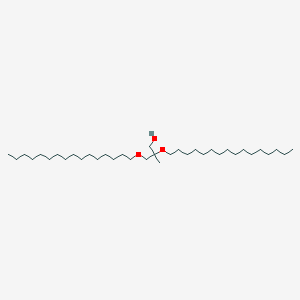
2,3-Dihexadecoxy-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihexadecoxy-2-methylpropan-1-ol, also known as DMHP, is a synthetic compound that belongs to the class of alcohols. It has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. DMHP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 576.94 g/mol.
Mechanism Of Action
The mechanism of action of 2,3-Dihexadecoxy-2-methylpropan-1-ol is not well understood. However, it is believed to interact with cell membranes and alter their properties. 2,3-Dihexadecoxy-2-methylpropan-1-ol has been shown to increase the fluidity of cell membranes and enhance the uptake of certain compounds into cells.
Biochemical And Physiological Effects
2,3-Dihexadecoxy-2-methylpropan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in lipid metabolism. 2,3-Dihexadecoxy-2-methylpropan-1-ol has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, 2,3-Dihexadecoxy-2-methylpropan-1-ol has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3-Dihexadecoxy-2-methylpropan-1-ol in lab experiments is its ability to solubilize lipids and other hydrophobic compounds. This makes it an ideal solvent for the synthesis of lipids and other bioactive compounds. 2,3-Dihexadecoxy-2-methylpropan-1-ol is also relatively non-toxic and has low volatility, making it safe to handle in a lab setting.
One of the limitations of using 2,3-Dihexadecoxy-2-methylpropan-1-ol is its high cost compared to other solvents. In addition, 2,3-Dihexadecoxy-2-methylpropan-1-ol is not compatible with certain analytical techniques such as mass spectrometry, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2,3-Dihexadecoxy-2-methylpropan-1-ol in scientific research. One potential application is in the synthesis of lipids and other bioactive compounds for use in drug delivery and other biomedical applications. 2,3-Dihexadecoxy-2-methylpropan-1-ol could also be used as a surfactant in the preparation of nanoparticles for drug delivery.
Another potential application is in the study of membrane properties and their role in cellular function. 2,3-Dihexadecoxy-2-methylpropan-1-ol could be used to study the effects of membrane fluidity on the uptake of drugs and other compounds into cells.
Conclusion:
In conclusion, 2,3-Dihexadecoxy-2-methylpropan-1-ol is a synthetic compound that has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. It has a number of advantages and limitations for use in lab experiments and has several potential future directions for research.
Synthesis Methods
2,3-Dihexadecoxy-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of hexadecanol with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a deprotection reaction using hydrochloric acid to yield 2,3-Dihexadecoxy-2-methylpropan-1-ol.
Scientific Research Applications
2,3-Dihexadecoxy-2-methylpropan-1-ol has been extensively used in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. It has been used as a solvent for the synthesis of lipids and other bioactive compounds. 2,3-Dihexadecoxy-2-methylpropan-1-ol has also been used as a surfactant in the preparation of nanoparticles for drug delivery.
properties
CAS RN |
124771-01-3 |
|---|---|
Product Name |
2,3-Dihexadecoxy-2-methylpropan-1-ol |
Molecular Formula |
C36H74O3 |
Molecular Weight |
555 g/mol |
IUPAC Name |
2,3-dihexadecoxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C36H74O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38-35-36(3,34-37)39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-35H2,1-3H3 |
InChI Key |
LOYHBSXIGKRISU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(CO)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C)(CO)OCCCCCCCCCCCCCCCC |
synonyms |
2-methyl-1,2-di-O-hexadecylglycerophosphocholine C2-Me-DHPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



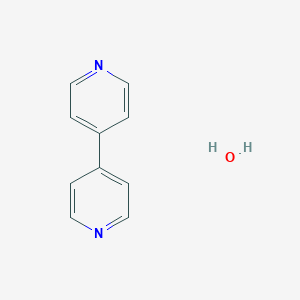
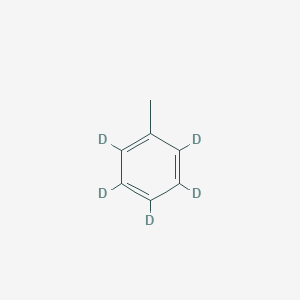
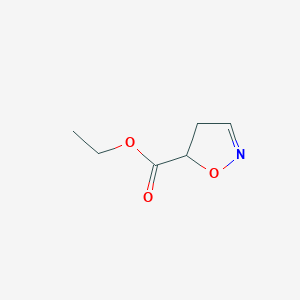
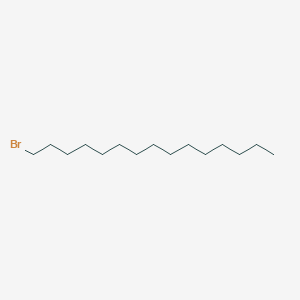
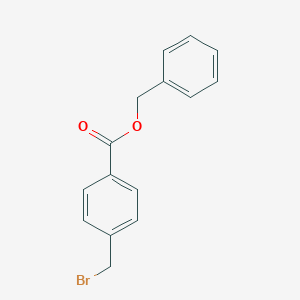
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
